molecular formula C7H4FN3O2 B579356 7-Fluoro-4-nitro-1h-benzo[d]imidazole CAS No. 18645-93-7

7-Fluoro-4-nitro-1h-benzo[d]imidazole

Cat. No.: B579356
CAS No.: 18645-93-7
M. Wt: 181.126
InChI Key: QDHJSUZVKXKIAJ-UHFFFAOYSA-N
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Description

“7-Fluoro-4-nitro-1h-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid . It shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .

Scientific Research Applications

Synthesis and Medicinal Chemistry

7-Fluoro-4-nitro-1H-benzo[d]imidazole derivatives are key intermediates in the synthesis of various compounds with potential therapeutic applications. For instance, ethyl 8-fluoro-6-(4-nitrophenyl)- and ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate compounds have been synthesized and shown to have high affinity for central benzodiazepine receptors, with one compound displaying partial agonist activity and potential as an anxiolytic agent without typical benzodiazepine side effects (Anzini et al., 2008). Additionally, novel fluorinated derivatives of diethyl-2-(benzylthio)-2,3-dihydro-1H-imidazole-4,5-dicarboxylate have exhibited antiplatelet aggregation activity, suggesting potential as broad-spectrum antiplatelet inhibitors (Momin et al., 2014).

Anticancer Research

Research into novel anticancer agents has led to the synthesis of compounds like ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate. This compound, synthesized through a one-pot nitro reductive cyclization method, has shown promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Kumar et al., 2020).

Synthetic Methodologies

Innovative synthetic methods have been developed using this compound derivatives. A microwave-assisted rapid synthesis protocol for benzimidazole derivatives, including those with anticancer potential, has been established to significantly reduce reaction times and improve yields, demonstrating the versatility of these compounds in drug discovery (Jagadeesha et al., 2023).

Antibacterial and Antimycobacterial Applications

The development of new antibacterial and antimycobacterial agents has also been a focus of research involving this compound derivatives. Compounds synthesized from these derivatives have shown promising anti-microbial activity, offering potential new treatments for infectious diseases (Sathe et al., 2011).

Safety and Hazards

While specific safety and hazard information for “7-Fluoro-4-nitro-1h-benzo[d]imidazole” is not available, imidazole compounds can cause skin irritation and serious eye damage . They may also damage fertility or the unborn child .

Future Directions

The future directions in the research of imidazole derivatives include the development of new drugs to overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring containing drugs in clinical use to treat infectious diseases .

Properties

IUPAC Name

7-fluoro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-4-1-2-5(11(12)13)7-6(4)9-3-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHJSUZVKXKIAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])N=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101299859
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18645-93-7
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18645-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101299859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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